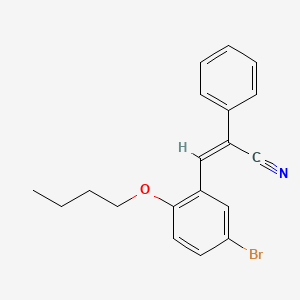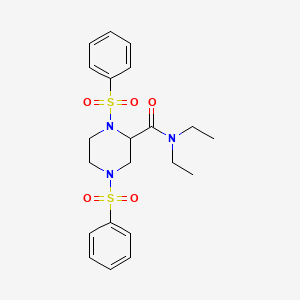
N-(3-acetylphenyl)-N'-(4-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-N'-(4-methylphenyl)urea, also known as acetamiprid, is a systemic insecticide that belongs to the neonicotinoid class of chemicals. It is widely used in agriculture to protect crops from insect pests. Acetamiprid is known for its effectiveness against a wide range of pests, including aphids, whiteflies, thrips, and leafhoppers.
作用機序
Acetamiprid works by binding to the nicotinic acetylcholine receptor in insects, causing paralysis and death. This mechanism of action is similar to that of nicotine, but N-(3-acetylphenyl)-N'-(4-methylphenyl)urea is much more selective in its binding to insect receptors. This selectivity is what makes N-(3-acetylphenyl)-N'-(4-methylphenyl)urea effective against insect pests while having low toxicity to mammals.
Biochemical and Physiological Effects:
Acetamiprid has been shown to have a variety of biochemical and physiological effects on insects. It can cause changes in gene expression, disrupt neurotransmitter function, and interfere with energy metabolism. These effects ultimately lead to paralysis and death of the insect.
実験室実験の利点と制限
One advantage of N-(3-acetylphenyl)-N'-(4-methylphenyl)urea is its high effectiveness against a wide range of insect pests. It is also relatively safe for use in agriculture, with low toxicity to mammals. However, one limitation of N-(3-acetylphenyl)-N'-(4-methylphenyl)urea is its potential impact on non-target organisms, such as bees and other pollinators. It is important to use N-(3-acetylphenyl)-N'-(4-methylphenyl)urea in a responsible manner to minimize its impact on the environment.
将来の方向性
There are several future directions for research related to N-(3-acetylphenyl)-N'-(4-methylphenyl)urea. One area of interest is the development of more selective neonicotinoid insecticides that have even lower toxicity to mammals and non-target organisms. Another area of interest is the study of the long-term effects of N-(3-acetylphenyl)-N'-(4-methylphenyl)urea on insect populations and the environment. Finally, there is a need for more research on the potential impact of N-(3-acetylphenyl)-N'-(4-methylphenyl)urea on human health, particularly with regards to chronic exposure.
合成法
Acetamiprid can be synthesized through a multi-step process, starting with the reaction of 3-acetyl-4-methylphenol with phosgene to form 3-acetyl-4-methylphenyl isocyanate. This intermediate is then reacted with aniline to form N-(3-acetylphenyl)-N'-(4-methylphenyl)urea. The synthesis method is relatively straightforward and can be carried out on a large scale.
科学的研究の応用
Acetamiprid has been extensively studied for its effectiveness against various insect pests. It has been shown to be highly effective against aphids, which are a major pest of many crops. Acetamiprid has also been shown to be effective against other pests, including whiteflies, thrips, and leafhoppers. In addition, N-(3-acetylphenyl)-N'-(4-methylphenyl)urea has been shown to have low toxicity to mammals, making it a safe option for use in agriculture.
特性
IUPAC Name |
1-(3-acetylphenyl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-6-8-14(9-7-11)17-16(20)18-15-5-3-4-13(10-15)12(2)19/h3-10H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXMTRFECJQCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5223397.png)
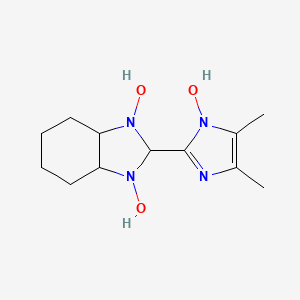
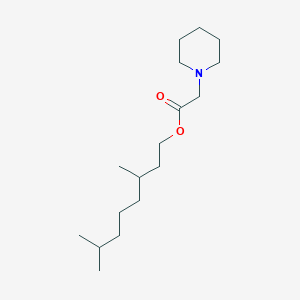
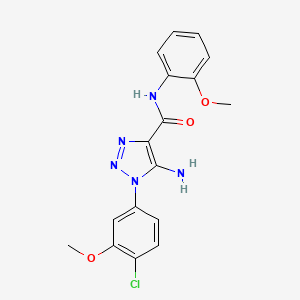
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5223419.png)
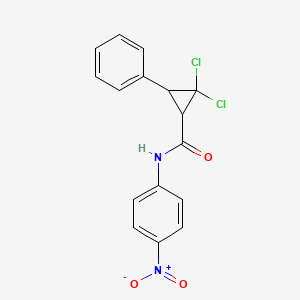
![2-{[1-(1-adamantyl)ethyl]amino}-1-(4-nitrophenyl)ethanol](/img/structure/B5223430.png)
![4-[4-(1,3-benzoxazol-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5223437.png)
![5-chloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B5223441.png)
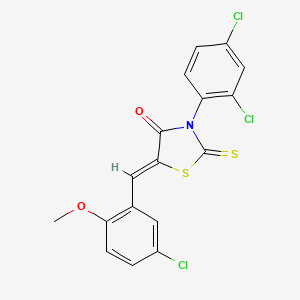
![2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5223467.png)
![N-(3'-chloro-3-biphenylyl)-1-[3-(methylthio)propanoyl]-4-piperidinecarboxamide](/img/structure/B5223478.png)
